Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a phenylmethyl ester group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a chloroformate derivative to form the carbamate intermediate. This intermediate is then reacted with a trifluoromethyl ketone to introduce the trifluoromethyl group. The final step involves esterification with benzyl alcohol to form the phenylmethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce a primary alcohol .
Scientific Research Applications
Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxy and ester groups contribute to its overall reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-,1,1-dimethylethyl ester
- Carbamic acid,[(1S,2S)-2-hydroxy-1-[[(methylsulfonyl)oxy]methyl]propyl]-,1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
160022-33-3 |
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Molecular Formula |
C24H29F3N2O4 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S,3S)-1,1,1-trifluoro-2-hydroxy-5-phenylpentan-3-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C24H29F3N2O4/c1-16(2)20(29-23(32)33-15-18-11-7-4-8-12-18)22(31)28-19(21(30)24(25,26)27)14-13-17-9-5-3-6-10-17/h3-12,16,19-21,30H,13-15H2,1-2H3,(H,28,31)(H,29,32)/t19-,20-,21-/m0/s1 |
InChI Key |
PKJBFPYDNKWNHR-ACRUOGEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)[C@@H](C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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